molecular formula C10H8N2 B13783312 2-(4-Isocyanophenyl)ethylisocyanide CAS No. 730964-59-7

2-(4-Isocyanophenyl)ethylisocyanide

Cat. No.: B13783312
CAS No.: 730964-59-7
M. Wt: 156.18 g/mol
InChI Key: CJFNRXVFUYUVSP-UHFFFAOYSA-N
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Description

2-(4-Isocyanophenyl)ethylisocyanide is an organic compound with the molecular formula C10H8N2. It belongs to the class of isocyanides, which are known for their unique reactivity due to the presence of the isocyanide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanophenyl)ethylisocyanide can be achieved through several methods. One common approach involves the formylation of an amine followed by dehydration of the resulting formamide to produce the isocyanide. This method typically employs a dehydrating agent and a base to facilitate the reaction .

Another method involves the reaction of ethanol with 2-isocyanatoacetyl chloride, which can also be synthesized from various glycine derivatives using diphenylphosphoryl azide via a Curtius rearrangement .

Industrial Production Methods

Industrial production of isocyanides, including this compound, often involves large-scale synthesis techniques that prioritize safety and efficiency. These methods may include the use of continuous flow reactors and automated systems to minimize exposure to hazardous fumes and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isocyanophenyl)ethylisocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(4-Isocyanophenyl)ethylisocyanide involves covalent modification of target enzymes. For instance, it can inhibit bacterial growth by covalently binding to the active site cysteines of essential metabolic enzymes, leading to functional inhibition and destabilization of the targeted pathways . This mechanism highlights the compound’s potential as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isocyanophenyl)ethylisocyanide stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit unique biological activities. Its ability to covalently modify enzymes and its versatility in multicomponent reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

730964-59-7

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1-isocyano-4-(2-isocyanoethyl)benzene

InChI

InChI=1S/C10H8N2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2

InChI Key

CJFNRXVFUYUVSP-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCC1=CC=C(C=C1)[N+]#[C-]

Origin of Product

United States

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